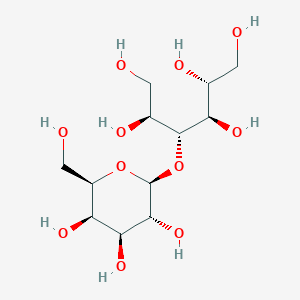
3-O-(beta-Galactopyranosyl)D-glucitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(beta-Galactopyranosyl)D-glucitol typically involves the glycosylation of D-glucitol with beta-galactopyranosyl donors. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-O-(beta-Galactopyranosyl)D-glucitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can revert these products back to alcohols .
科学研究应用
3-O-(beta-Galactopyranosyl)D-glucitol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving carbohydrate metabolism and enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of low-calorie sweeteners and other food additives
作用机制
The mechanism of action of 3-O-(beta-Galactopyranosyl)D-glucitol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic products. The compound’s effects are mediated through its ability to modulate enzymatic activity and influence metabolic pathways .
相似化合物的比较
Similar Compounds
Lactitol: A sugar alcohol used as a low-calorie sweetener and in medical applications as a laxative.
Lactulose: A synthetic disaccharide used as a laxative and in the treatment of hepatic encephalopathy
Uniqueness
3-O-(beta-Galactopyranosyl)D-glucitol is unique in its specific glycosidic linkage and its applications in proteomics research. Unlike lactitol and lactulose, which are primarily used in food and medical applications, this compound is more focused on research applications .
生物活性
3-O-(beta-Galactopyranosyl)D-glucitol, also known as galactosylated D-glucitol, is a disaccharide formed by the glycosidic linkage between beta-D-galactopyranose and D-glucitol. This compound has gained attention in recent years due to its potential biological activities, particularly in the realms of prebiotic effects, antioxidant properties, and metabolic health.
- Molecular Formula : C12H24O11
- Molecular Weight : 360.32 g/mol
- Solubility : Soluble in water
- Taste : Sweet
The unique structural arrangement of this compound contributes to its distinct biological activities and applications, particularly in food and pharmaceutical contexts.
Prebiotic Potential
One of the most notable biological activities of this compound is its prebiotic potential . Research indicates that this compound serves as a substrate for beneficial gut bacteria, promoting their growth and activity. The prebiotic effect can enhance gut health by improving the balance of intestinal microbiota, which is crucial for digestion and nutrient absorption. Specifically, studies have shown that it enhances the growth of beneficial bacteria such as bifidobacteria and lactobacilli while inhibiting pathogenic strains.
Antioxidant Properties
In addition to its prebiotic effects, this compound exhibits antioxidant properties . These properties can contribute to cellular protection against oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. The antioxidant capacity of this compound suggests potential applications in health supplements aimed at reducing oxidative damage.
Metabolic Health
Emerging research indicates that this compound may influence glucose metabolism and insulin sensitivity. In diabetic models, this compound has shown promise in improving metabolic health, potentially benefiting individuals with insulin resistance or type 2 diabetes. Its ability to modulate glucose levels could be significant for developing dietary strategies for managing diabetes.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds can be insightful:
| Compound | Structure Description | Key Features |
|---|---|---|
| This compound | Galactose linked at 3-position | Prebiotic properties; sweetener |
| D-Glucitol | Sugar alcohol | Low-calorie sweetener; no glycosidic linkage |
| Galacto-D-glucitol | Similar disaccharide | Different glycosidic bond position |
| Lactitol | Synthetic disaccharide | Used as low-calorie sweetener; laxative effects |
The structural uniqueness of this compound imparts distinct biological activities compared to these similar compounds, making it a valuable candidate for further research.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Gut Microbiota Modulation : A study demonstrated that supplementation with this compound significantly increased the population of beneficial gut bacteria while decreasing harmful strains in both animal models and human trials.
- Antioxidant Capacity Assessment : In vitro assays revealed that this compound effectively scavenges free radicals, demonstrating a dose-dependent relationship with antioxidant activity.
- Metabolic Impact Studies : Clinical trials involving diabetic patients showed improved insulin sensitivity and reduced fasting blood glucose levels after regular consumption of products containing this compound.
属性
分子式 |
C12H24O11 |
|---|---|
分子量 |
344.31 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1 |
InChI 键 |
VQHSOMBJVWLPSR-AUCXZHPRSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















